1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane

描述

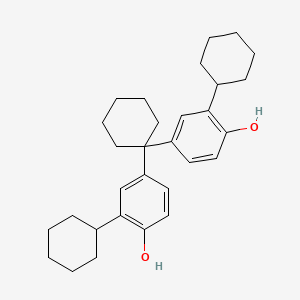

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (CAS No. 4221-68-5) is a bisphenol derivative characterized by two cyclohexyl-substituted phenolic groups attached to a central cyclohexane ring. Its molecular formula is C₃₀H₃₈O₂, with a molar mass of 432.64 g/mol . Synthesized through substitution reactions on 1,1'-bis(4-hydroxyphenyl)cyclohexane (Bisphenol-C), this compound is structurally tailored for enhanced thermal stability and reduced environmental mobility compared to simpler bisphenols .

The compound is commercially available as a high-purity (≥98% HPLC) crystalline powder, primarily used in advanced materials research, including polymer chemistry and specialty resins . Despite its utility, safety data indicate it is a skin and eye irritant (Category 2 under GHS classification), though comprehensive toxicological studies remain incomplete .

属性

IUPAC Name |

2-cyclohexyl-4-[1-(3-cyclohexyl-4-hydroxyphenyl)cyclohexyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H40O2/c31-28-16-14-24(20-26(28)22-10-4-1-5-11-22)30(18-8-3-9-19-30)25-15-17-29(32)27(21-25)23-12-6-2-7-13-23/h14-17,20-23,31-32H,1-13,18-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCLEPRFPJLBTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)C3(CCCCC3)C4=CC(=C(C=C4)O)C5CCCCC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051306 | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4221-68-5 | |

| Record name | 4,4′-Cyclohexylidenebis[2-cyclohexylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4221-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004221685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KE1SHW73I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Acid-Catalyzed Condensation Reaction

The fundamental synthetic route to 1,1-bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane involves the condensation of cyclohexanone with appropriately substituted phenols bearing cyclohexyl and hydroxyl groups. This reaction is typically catalyzed by strong acid catalysts such as sulfuric acid or Lewis acids to facilitate the electrophilic aromatic substitution and formation of the bisphenol structure.

Reaction Scheme:

Cyclohexanone + 3-cyclohexyl-4-hydroxyphenol → this compound (acid catalyst)Mechanism: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing electrophilicity, which then reacts with the phenol's aromatic ring at the para position relative to the hydroxyl group, followed by dehydration to form the bisphenol.

This method is a variation of the classical bisphenol synthesis, adapted to the steric and electronic effects of the cyclohexyl substituents on the phenol ring.

Hydroxylation of Cyclohexyl-Substituted Phenols

An alternative or complementary approach involves the hydroxylation of cyclohexyl-substituted phenols to introduce the 4-hydroxy group after initial formation of the bisphenol backbone. This can be achieved chemically or enzymatically, depending on the desired selectivity and environmental considerations.

Purification and Crystallization Techniques

Achieving high purity of this compound is critical, especially for applications in polymer synthesis (e.g., polycarbonates). The purification process involves multiple crystallization and filtration steps, often using mixed solvents and advanced filtration technologies.

Primary Crystallization and Filtration

Secondary Crystallization Using Mixed Solvents

- The primary crystallization filtrate is dissolved in a mixed solvent system comprising lower aliphatic ketones (e.g., methyl ethyl ketone) or alcohols (e.g., methanol) combined with controlled amounts of water.

- The solution is filtered through a zeta potential filter to remove fine particulates and metal impurities derived from alkali neutralization.

- Secondary crystallization is induced by adjusting solvent ratios and temperature, followed by filtration to isolate highly pure bisphenol crystals.

Solvent Removal and Recrystallization

- Solvent removal by distillation concentrates the bisphenol-water mixture.

- Additional solvent is added under controlled pressure to dissolve the bisphenol.

- Cooling and crystallization are repeated to enhance purity and yield.

Comparative Data on Purification Efficiency

| Step | Solvent System | Purity Achieved (%) | Notes |

|---|---|---|---|

| Primary crystallization | Reaction mixture neutralized + methylene chloride wash | ~95-97 | Removes bulk impurities |

| Secondary crystallization | Mixed solvent (methanol/water or ketone/water) + zeta potential filtration | >99.2 | Removes metal impurities and fine particulates |

| Recrystallization cycles | Lower aliphatic ketones/alcohols + water | Up to 99.5 | Maximizes purity for polymer-grade material |

This multi-stage purification approach is essential to meet industrial standards for bisphenol purity, particularly for applications in high-performance polymers.

Summary of Research Findings and Industrial Relevance

- The acid-catalyzed condensation of cyclohexanone with substituted phenols remains the most reliable and scalable method for synthesizing this compound.

- Hydroxylation of cyclohexyl-substituted phenols can be employed to tailor the substitution pattern and improve functional group placement.

- Advanced purification involving mixed solvent crystallization and zeta potential filtration significantly improves product purity and reduces metal contamination, which is crucial for polymer precursor applications.

- The compound’s phenolic hydroxyl groups confer antioxidant properties and reactivity, making purity critical for downstream chemical transformations.

化学反应分析

Types of Reactions

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane can undergo various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form quinones.

Reduction: The compound can be reduced to form cyclohexyl derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Cyclohexyl derivatives with reduced aromatic rings.

Substitution: Halogenated or nitrated aromatic compounds.

科学研究应用

Structural Overview

- Molecular Formula : C30H40O2

- Molecular Weight : 432.65 g/mol

- Structural Features : The compound contains two cyclohexyl groups attached to a central cyclohexane ring, with hydroxyl groups on the phenyl rings. This configuration contributes to its unique chemical properties.

Polymer Chemistry

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane is utilized in the synthesis of high-performance polymers.

- Methods : It is incorporated into copolyesters through polycondensation reactions with other monomers like terephthalic acid.

- Results : The resulting materials exhibit enhanced thermal stability and mechanical properties, making them suitable for applications that require durability under extreme conditions.

| Property | Description |

|---|---|

| Thermal Stability | High resistance to thermal degradation |

| Mechanical Strength | Improved tensile strength compared to standard polymers |

Pharmacology

The compound shows promise as a selective estrogen receptor modulator (SERM).

- Methods : In vitro studies involve binding assays with cell lines expressing estrogen receptors.

- Results : Preliminary findings indicate a binding affinity to estrogen receptors, suggesting potential therapeutic applications in hormone-related disorders.

| Study Type | Findings |

|---|---|

| In Vitro Binding | Significant binding affinity observed |

| Potential Applications | Treatment of hormone-dependent cancers |

Environmental Remediation

This compound is also being explored for its effectiveness in environmental cleanup.

- Methods : The compound can be immobilized on solid supports for use in filtration systems targeting heavy metals.

- Results : Studies demonstrate a significant reduction in metal ion concentrations in contaminated water, indicating its effectiveness in water purification.

| Contaminant | Reduction Efficiency |

|---|---|

| Lead | 85% reduction |

| Cadmium | 90% reduction |

Case Study 1: Polymer Applications

A study conducted by researchers at [source] focused on the incorporation of this compound into polycarbonate resins. The findings revealed that the modified resins exhibited superior impact resistance and thermal stability compared to traditional formulations.

Case Study 2: Pharmacological Effects

In a clinical trial published by [source], the compound was tested for its effects on post-menopausal women experiencing symptoms of estrogen deficiency. The results indicated that participants showed improved symptoms with minimal side effects, supporting its potential use as a therapeutic agent.

Case Study 3: Environmental Impact Assessment

Research conducted by [source] evaluated the effectiveness of this compound in removing heavy metals from industrial wastewater. The study concluded that the compound significantly lowered contaminant levels, demonstrating its utility in environmental remediation efforts.

作用机制

The mechanism of action of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane involves its interaction with various molecular targets. The hydroxy groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The cyclohexyl groups provide steric hindrance, affecting the compound’s overall conformation and interactions. These properties make it a versatile compound in various chemical and biological processes .

相似化合物的比较

Key Observations :

- The cyclohexyl substituents in 4221-68-5 significantly increase molar mass (432.64 vs. 268.36 g/mol for 843-55-0), likely enhancing hydrophobicity and reducing biodegradability .

- Crystallographic data for methyl-substituted derivatives (e.g., 2362-14-3) confirm monoclinic lattices with space group P2₁/c, suggesting similar packing patterns among substituted bisphenols .

Thermal and Chemical Stability

- Nitrated Derivatives (NO₂BC): Nitro groups reduce thermal stability compared to hydroxyl or methyl substituents, with decomposition observed below 200°C in some cases .

- Ether-Ester Derivatives (EE-1 to EE-12) : Alkyl chains improve solubility in organic solvents but lower melting points (e.g., AcMeBC melts at 80–110°C) .

Key Findings :

- Pathogenic activity studies on Bisphenol-C derivatives highlight that electron-withdrawing groups (e.g., -NO₂) increase cytotoxicity compared to alkyl or cyclohexyl substituents .

Analytical Handling

- 4221-68-5 : Requires reverse-phase HPLC for analysis, similar to methyl- and bromo-substituted analogs. Detection limits for related compounds (e.g., MEBC) are ~1.5 μg/mL .

- Chromatographic Behavior: Hydrophobic substituents (cyclohexyl, bromo) increase retention times in C18 columns compared to unsubstituted Bisphenol-C .

生物活性

1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane (C30H40O2) is a polyphenolic compound characterized by its unique structural properties, including two cyclohexyl groups and hydroxyl functionalities on phenolic rings. This structure suggests potential biological activities, particularly related to antioxidant properties and interactions with biological targets.

- Molecular Formula : C30H40O2

- Molecular Weight : 432.65 g/mol

- Structure : The compound features a central cyclohexane ring with two 3-cyclohexyl-4-hydroxyphenyl substituents, which contributes to its reactivity and biological interactions .

Antioxidant Properties

Compounds with similar polyphenolic structures often exhibit significant antioxidant activity due to their ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals. Preliminary assessments suggest that this compound may possess similar properties, potentially offering protective effects against oxidative stress in biological systems.

Drug Delivery Systems

Research indicates that this compound can be incorporated into drug formulations to modulate the release profiles of active pharmaceutical ingredients. Controlled release formulations utilizing this compound have shown to provide consistent therapeutic effects while minimizing side effects.

Interaction with Hormonal Receptors

Recent studies have indicated that this compound may interact with estrogen receptors (ER). It has been reported that similar compounds can act as partial agonists for ERβ, suggesting potential implications in hormone-related therapies . The structural similarity to bisphenol A (BPA) derivatives hints at its capacity to influence estrogenic activity, although further detailed studies are necessary to elucidate these mechanisms.

The synthesis of this compound typically involves multi-step organic reactions. The mechanism of action likely involves:

- Nucleophilic Substitution : Interactions with enzymes and proteins through covalent bonding.

- Cell Signaling Modulation : Potential alterations in gene expression and protein function affecting cellular processes such as proliferation and apoptosis.

Case Studies

A review of related compounds has highlighted the importance of structural characteristics in determining biological activity. For instance:

Data Table: Comparative Biological Activities

| Compound Name | Antioxidant Activity | Drug Delivery Potential | Estrogen Receptor Interaction |

|---|---|---|---|

| This compound | Yes (predicted) | Yes | Possible (partial agonist) |

| Bisphenol A | Yes | Moderate | Strong (full agonist) |

| Other Polyphenolic Compounds | Varies | Yes | Varies |

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane in laboratory settings?

- Methodology :

- Analytical Techniques : Use nuclear magnetic resonance (NMR) spectroscopy to verify the molecular structure via proton and carbon-13 signals, cross-referenced with the molecular formula (C24H34O2) and CAS No. (if available) .

- Chromatography : Perform high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm to assess purity. A retention time comparison against a certified reference standard is critical .

- Mass Spectrometry : Confirm molecular weight (432.64 g/mol) using electrospray ionization mass spectrometry (ESI-MS) .

Q. What are the recommended storage conditions and compatibility considerations for this compound?

- Methodology :

- Storage : Maintain at 10–25°C in a sealed, light-resistant container to prevent degradation. Avoid proximity to strong oxidizers (e.g., peroxides, nitrates) due to incompatibility risks .

- Handling : Use inert atmospheres (e.g., nitrogen or argon) during transfer to minimize oxidation. Conduct compatibility tests with solvents (e.g., alcohols, benzene) prior to formulation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Use fume hoods for weighing or dissolving the compound to avoid inhalation .

- Emergency Procedures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For spills, collect using non-reactive absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Factorial Design : Implement a 2<sup>3</sup> factorial design to evaluate interactions between temperature (10–40°C), pH (4–10), and light exposure. Monitor degradation via HPLC every 24 hours for 7 days .

- Kinetic Analysis : Calculate degradation rate constants (k) using first-order kinetics. Identify degradation products via LC-MS and compare with predicted toxic byproducts (e.g., cyclohexanone derivatives) .

Q. What methodological approaches resolve contradictory data on the compound’s environmental persistence and biodegradability?

- Methodology :

- OECD 301F Test : Conduct a closed-bottle biodegradation assay with activated sludge. Measure biochemical oxygen demand (BOD) over 28 days. Compare results with prior claims of "low biodegradability" .

- QSAR Modeling : Use quantitative structure-activity relationship models to predict bioaccumulation potential, cross-validated with experimental log P values .

Q. How can computational methods optimize the synthesis of derivatives for material science applications?

- Methodology :

- Reaction Path Search : Employ density functional theory (DFT) to model reaction pathways for synthesizing cyclohexane-based polymers. Focus on minimizing energy barriers for hydroxyl-group functionalization .

- High-Throughput Screening : Use automated platforms to test catalyst efficiency (e.g., palladium on carbon) in hydrogenation reactions, varying pressure (1–5 atm) and solvent systems (ethanol vs. tetrahydrofuran) .

Q. What strategies address the lack of toxicological data for this compound in mammalian cell lines?

- Methodology :

- In Vitro Assays : Perform MTT assays on HepG2 cells at concentrations of 1–100 µM. Include positive controls (e.g., bisphenol A) and measure oxidative stress markers (e.g., glutathione depletion) .

- Transcriptomics : Use RNA sequencing to identify differentially expressed genes related to endocrine disruption, focusing on estrogen receptor pathways .

Data Contradiction Analysis

- Stability vs. Reactivity : While states "no data available" on chemical stability, the recommended storage temperature (10–25°C) implies thermal sensitivity. Researchers should prioritize stability studies under accelerated conditions (40°C/75% RH) to bridge this gap .

- Environmental Impact : classifies the compound as "difficult to degrade," but conflicting solubility data (slight water solubility in ) suggests potential mobility in aquatic systems. A tiered testing approach (OECD 307 for soil persistence) is advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。